Olanzapine-d8
Overview
Description
Olanzapine-d8 is an internal standard for the quantification of olanzapine . It’s an atypical antipsychotic that binds to dopamine D1, D2, and D4 receptors, as well as the serotonin (5-HT) receptor subtypes 5-HT2A, 5-HT2C, and 5-HT3 . It also binds to M1 muscarinic acetylcholine, α1-adrenergic, and histamine H1 receptors .
Synthesis Analysis
Olanzapine and its multicomponent solids are prepared using mechanochemistry . This process involves the use of drug molecules such as nateglinide (NAT) and pyrazinoic acid (PZO), as well as nutraceuticals .
Molecular Structure Analysis
The molecular structure of Olanzapine-d8 is 2-methyl-4-(4-methyl-1-piperazinyl-2,2,3,3,5,5,6,6-d8)-10H-thieno[2,3-b][1,5]benzodiazepine . An extensive experimental search for solid forms of the antipsychotic compound olanzapine identified 60 distinct solid forms including three nonsolvated polymorphs, 56 crystalline solvates, and an amorphous phase .
Physical And Chemical Properties Analysis
Olanzapine-d8 has a molecular formula of C17H12D8N4S and a formula weight of 320.5 . It’s soluble in DMF (20 mg/ml), DMSO (15 mg/ml), and Ethanol (1 mg/ml) .
Scientific Research Applications
Insulin Resistance in Rats : Olanzapine treatment in male rats led to insulin resistance, increased fasting plasma insulin, and hepatic lipid accumulation. The IRS/PI3K/Akt signaling pathway was implicated in these metabolic effects (Ren et al., 2019).
Receptor Occupancy in Schizophrenia : In patients with schizophrenia, olanzapine displayed potent 5-HT2 blockade and variable D2 receptor occupancy. This receptor interaction profile may explain its efficacy and side effect profile in schizophrenia treatment (Kapur et al., 1998).
Genetic Factors in Response : A study in North India found that baseline weight and a specific polymorphism in the dopamine receptor D4 gene were associated with changes in symptom scores in patients treated with olanzapine (Thomas et al., 2008).
Epigenetic Modulation and Metabolic Disorders : Olanzapine treatment in rats suggested a role in adipogenesis and lipogenesis through histone modifications, contributing to metabolic side effects like dyslipidemia (Su et al., 2020).
Treatment of Nausea and Chemotherapy-induced Nausea : Olanzapine has been found effective in treating chronic nausea and chemotherapy-induced nausea and vomiting, likely due to its multi-receptor blocking activity (Navari, 2014).
Impact on Glioma Stem-like Cells : Research suggests that olanzapine inhibits the proliferation of glioma stem-like cells and induces their differentiation through modulation of the Wnt signaling pathway, offering potential in glioblastoma treatment (Guo et al., 2015).
Metabolic Side Effects and Brain Stem Targeting : Olanzapine's impact on the dorsal motor nucleus of the vagus nerve in mice suggests a mechanism for its metabolic side effects through reduced vagal output to subdiaphragmatic organs (Anwar et al., 2016).
Vitamin D for Dyslipidemia : Co-treatment with vitamin D was found to reduce olanzapine-induced dyslipidemia, suggesting a novel approach to mitigate this side effect (Zhou et al., 2023).
Safety And Hazards
Future Directions
Olanzapine-d8 is intended for use as an internal standard for the quantification of olanzapine by GC- or LC-MS . As for Olanzapine, it’s used in the management of schizophrenia, bipolar 1 disorder, and agitation associated with these disorders . Future research could focus on understanding the role of kinetics in its crystallization .
properties
IUPAC Name |
2-methyl-4-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4S/c1-12-11-13-16(21-9-7-20(2)8-10-21)18-14-5-3-4-6-15(14)19-17(13)22-12/h3-6,11,19H,7-10H2,1-2H3/i7D2,8D2,9D2,10D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWDHTXUZHCGIO-UFBJYANTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CCN(CC4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C2=NC3=CC=CC=C3NC4=C2C=C(S4)C)([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Olanzapine-d8 |
Citations
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